4-Bromo-2-fluoro-3-methoxybenzoic acid
Overview
Description
4-Bromo-2-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a halogen-substituted benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s bromine and fluorine substituents may enable it to participate in nucleophilic aromatic substitution reactions . The methoxy group and the carboxylic acid group also contribute to its reactivity .
Biochemical Pathways
Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its predicted properties include a melting point of 168-170 °c, a boiling point of 3310±420 °C, and a density of 1701±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methoxybenzoic acid. For instance, it is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its efficacy and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid typically involves the halogenation and methoxylation of a benzoic acid derivative. One common method starts with 2-fluorophenol, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by methoxylation to introduce the methoxy group at the 3-position. The final step involves carboxylation to form the benzoic acid structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors under controlled temperature and pressure conditions to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl intermediates.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Esterification: Thionyl chloride or sulfuric acid can be used as catalysts.
Major Products
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Coupling Products:
Esterification Products:
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxybenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the methoxy group.
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-4-fluorobenzoic acid: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-2-fluoro-3-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKKTOXWITJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582871 | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-92-7 | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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